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molecular formula C10H14N2O2 B1681049 Solriamfetol CAS No. 178429-62-4

Solriamfetol

Cat. No. B1681049
M. Wt: 194.23 g/mol
InChI Key: UCTRAOBQFUDCSR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403761B2

Procedure details

As shown in Scheme II, 2-amino-3-phenylpropyl carbamate (V) is reacted with sodium cyanate and methansulfonic acid in dichloromethane, to give 2-amino-3-phenylpropyl (aminocarbonyl)carbamate (VI).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:14])([O:3][CH2:4][CH:5]([NH2:13])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[NH2:2].[O-:15][C:16]#[N:17].[Na+].CS(O)(=O)=O>ClCCl>[NH2:17][C:16]([NH:2][C:1](=[O:14])[O:3][CH2:4][CH:5]([NH2:13])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(OCC(CC1=CC=CC=C1)N)=O
Step Two
Name
sodium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(=O)NC(OCC(CC1=CC=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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